

A Comprehensive Technical Guide to the Physicochemical Properties of 1,3,5-Trimethyladamantane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3,5-Trimethyladamantane*

Cat. No.: B123903

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethyladamantane, a methylated derivative of adamantane, is a caged hydrocarbon of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure and lipophilic nature impart unique physicochemical properties that are leveraged in the design of novel therapeutics and advanced materials. This technical guide provides a detailed overview of the core physicochemical properties of **1,3,5-trimethyladamantane**, supported by experimental protocols and data presented for clarity and practical application in a research and development setting.

Physicochemical Properties

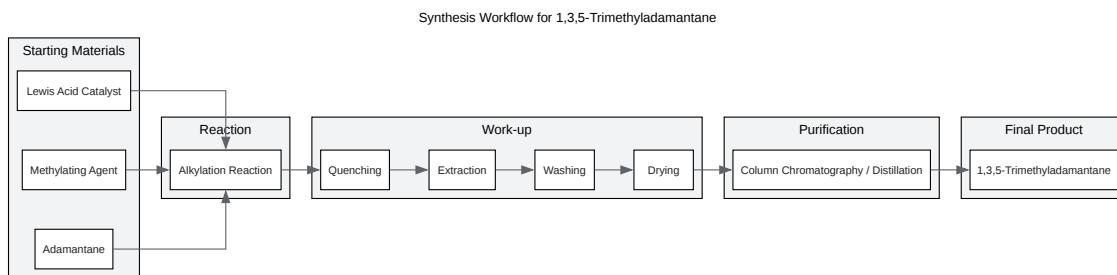
The key physicochemical properties of **1,3,5-trimethyladamantane** are summarized in the table below. These parameters are crucial for its handling, formulation, and application in various experimental and industrial settings.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₂	[1][2]
Molecular Weight	178.31 g/mol	[1]
CAS Number	707-35-7	[1][3]
Appearance	Clear, colorless oil	[3]
Melting Point	-19.55 °C (253.6 K)	
Boiling Point	88.0-89.5 °C at 19 Torr	[3]
Density	0.97 g/cm ³	
Refractive Index	1.522	
Solubility	Slightly soluble in chloroform and methanol	[3]

Experimental Protocols

Synthesis of 1,3,5-Trimethyladamantane

A general method for the synthesis of **1,3,5-trimethyladamantane** involves the alkylation of adamantane. While a specific, detailed protocol for this exact compound is not readily available in the provided search results, a representative procedure based on the alkylation of adamantane is outlined below. This process typically utilizes a Lewis acid catalyst to facilitate the addition of methyl groups to the adamantane core.


Materials:

- Adamantane
- Methylating agent (e.g., methyl iodide, dimethyl sulfate)
- Lewis acid catalyst (e.g., aluminum chloride)
- Anhydrous solvent (e.g., carbon disulfide, dichloromethane)
- Sodium bicarbonate solution

- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., diethyl ether)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve adamantane in the anhydrous solvent under a nitrogen atmosphere.
- Cool the solution in an ice bath and slowly add the Lewis acid catalyst portion-wise while stirring.
- Add the methylating agent dropwise to the cooled mixture.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time, monitoring the reaction progress by gas chromatography (GC).
- Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of water.
- Extract the product with an organic solvent (e.g., diethyl ether).
- Wash the combined organic layers with sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography or distillation to obtain **1,3,5-trimethyladamantane**.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **1,3,5-trimethyladamantane**.

Determination of Physicochemical Properties

Standard laboratory procedures are employed to determine the physicochemical properties of **1,3,5-trimethyladamantane**.

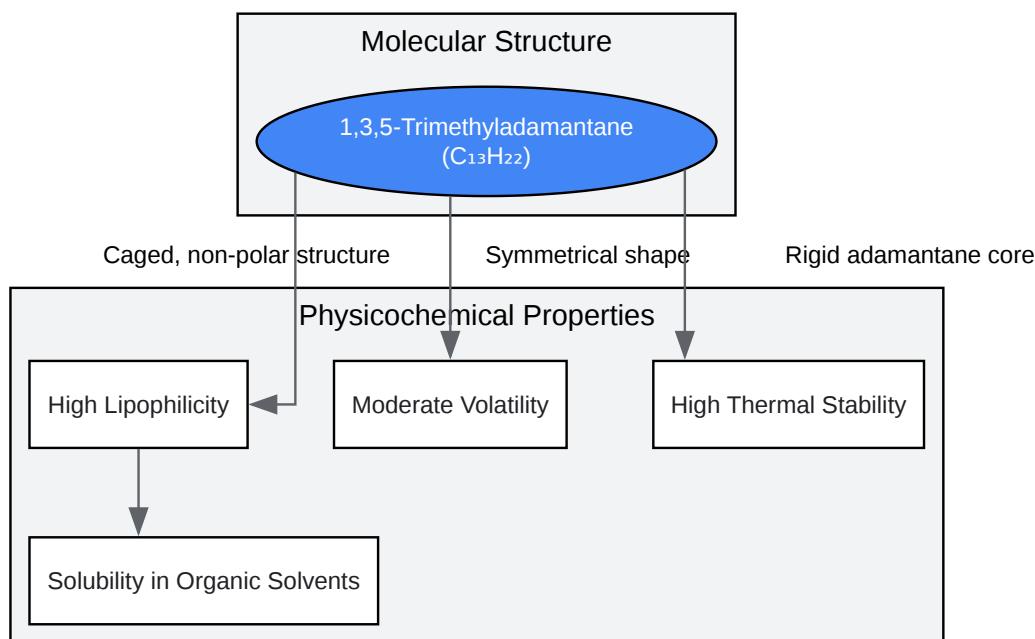
Melting Point Determination: The melting point of **1,3,5-trimethyladamantane**, which is a low-melting solid or oil at room temperature, can be determined using a capillary melting point apparatus.

- A small amount of the sample is introduced into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.

- The temperature range from which the sample begins to melt until it is completely liquid is recorded as the melting point.

Boiling Point Determination: The boiling point at reduced pressure can be determined by vacuum distillation.

- The sample is placed in a distillation flask.
- The apparatus is connected to a vacuum pump, and the pressure is lowered to the desired level (e.g., 19 Torr).
- The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.


Solubility Determination: A qualitative assessment of solubility can be performed by adding a small amount of **1,3,5-trimethyladamantane** to a test tube containing the solvent of interest (e.g., chloroform, methanol). The mixture is agitated, and the degree of dissolution is observed. For quantitative analysis, a known amount of the compound is added to a specific volume of the solvent until saturation is reached. The concentration of the dissolved compound is then determined analytically.

Spectral Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of **1,3,5-trimethyladamantane**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule. The high symmetry of **1,3,5-trimethyladamantane** results in a relatively simple spectrum.
- Mass Spectrometry (MS): GC-MS is a common technique used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[\[1\]](#)
- Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic C-H stretching and bending vibrations of the adamantane cage and the methyl groups.

Structure-Property Relationships of 1,3,5-Trimethyladamantane

[Click to download full resolution via product page](#)**Key structure-property relationships of 1,3,5-trimethyladamantane.**

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **1,3,5-trimethyladamantane**. The data and experimental protocols presented herein are intended to support researchers, scientists, and drug development professionals in their work with this versatile molecule. The unique combination of a rigid adamantane core with lipophilic methyl groups makes **1,3,5-trimethyladamantane** a valuable building block in the pursuit of new chemical entities with tailored properties. Further research into its quantitative solubility in a broader range of solvents and the development of a detailed, optimized synthesis protocol would be beneficial for its wider application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3,5-Trimethyladamantane | C13H22 | CID 136552 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Trimethyladamantane [webbook.nist.gov]
- 3. 1,3,5-TRIMETHYLADAMANTANE CAS#: 707-35-7 [m.chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 1,3,5-Trimethyladamantane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123903#physicochemical-properties-of-1-3-5-trimethyladamantane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com